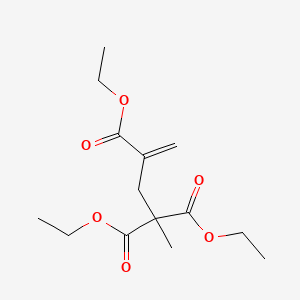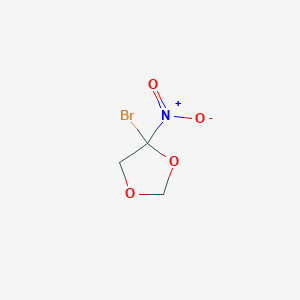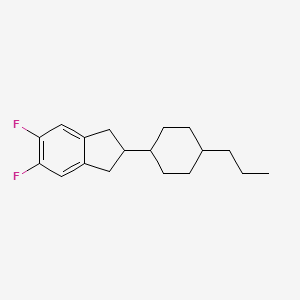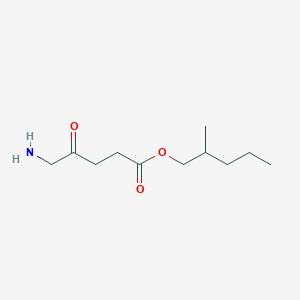![molecular formula C15H16O3S B14259737 1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one CAS No. 402716-80-7](/img/structure/B14259737.png)
1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one is an organic compound that features a unique combination of a thiophene ring and a phenolic structure
Méthodes De Préparation
The synthesis of 1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylthiophene and 4-hydroxy-3-methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethylthiophene and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one can be compared with other similar compounds, such as:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has different chemical properties and applications.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with distinct properties and uses in the industry.
Cetylpyridinium chloride and domiphen bromide: These compounds have antimicrobial properties and are used in different contexts.
Propriétés
Numéro CAS |
402716-80-7 |
|---|---|
Formule moléculaire |
C15H16O3S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1-[2-(3,5-dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C15H16O3S/c1-8-7-9(2)19-15(8)13-11(10(3)16)5-6-12(17)14(13)18-4/h5-7,17H,1-4H3 |
Clé InChI |
TZEKMQPPOCUGSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C2=C(C=CC(=C2OC)O)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Trichloromethanesulfinyl)prop-1-en-1-yl]benzene](/img/structure/B14259659.png)

![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)

![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)

![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)

![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)

![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)
